2-Oxiraneoctanoic acid,3-octyl-, octyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octyl 3-octyloxiraneoctanoic acid involves the reaction of octyl alcohol with epichlorohydrin in the presence of a base, followed by the addition of octanoic acid . The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of octyl 3-octyloxiraneoctanoic acid follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Octyl 3-octyloxiraneoctanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
Octyl 3-octyloxiraneoctanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer science.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the formulation of paints, lacquers, and coatings as a surfactant and emulsifier.
Mechanism of Action
The mechanism of action of octyl 3-octyloxiraneoctanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . Its oxirane ring allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
Oxiraneoctanoic acid, 3-octyl-, cis-: Similar in structure but differs in stereochemistry.
Octyl 9,10-epoxystearate: Another epoxide-containing compound with similar applications.
Uniqueness
Octyl 3-octyloxiraneoctanoic acid is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as both a surfactant and an emulsifier makes it particularly valuable in industrial applications .
Properties
IUPAC Name |
8-(2,3-dioctyloxiran-2-yl)octanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O3/c1-3-5-7-9-12-16-20-24-26(29-24,22-18-14-10-8-6-4-2)23-19-15-11-13-17-21-25(27)28/h24H,3-23H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKGFSRVMNOOBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(O1)(CCCCCCCC)CCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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